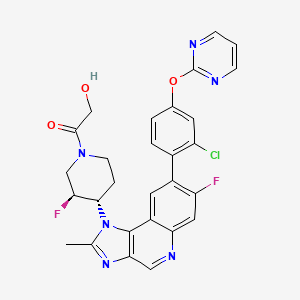
CID 90647159
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MAP855 is a highly potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). It operates through an adenosine triphosphate (ATP)-competitive mode of action. This compound has shown efficacy in both wild-type and mutant models of MEK1/2, making it a promising candidate for further research and therapeutic applications .
Preparation Methods
The synthesis of MAP855 involves a structure-based approach, starting from a high-throughput screening hit. The optimization process includes systematic analysis of molecular matched pairs and ligand conformation. By adding only three heavy atoms to an early tool compound, researchers were able to remove cytochrome P450 3A4 liabilities and increase cellular potency by 100-fold while reducing the logarithm of the partition coefficient (log P) by 5 units .
Chemical Reactions Analysis
MAP855 undergoes various chemical reactions, primarily focusing on its interaction with MEK1/2. The compound is designed to inhibit the kinase activity of MEK1/2 by competing with ATP for binding to the active site. This inhibition prevents the phosphorylation and activation of extracellular signal-regulated kinase (ERK), thereby blocking the downstream signaling pathway .
Scientific Research Applications
MAP855 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying kinase inhibition and signal transduction pathways. In biology, it is used to investigate the role of MEK1/2 in various cellular processes. In medicine, MAP855 shows potential as a therapeutic agent for treating cancers with mutations in the MEK1/2 pathway. Its ability to inhibit both wild-type and mutant MEK1/2 makes it a versatile compound for addressing resistance mechanisms in cancer therapy .
Mechanism of Action
MAP855 exerts its effects by inhibiting the kinase activity of MEK1/2 through an ATP-competitive mechanism. This inhibition prevents the phosphorylation and activation of ERK, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. By blocking this pathway, MAP855 effectively disrupts cellular processes that rely on MEK1/2 activity, such as cell proliferation and survival .
Comparison with Similar Compounds
MAP855 is unique in its ability to inhibit both wild-type and mutant MEK1/2 with equal potency. This distinguishes it from other MEK1/2 inhibitors that may only target specific mutations or have reduced efficacy against certain mutant forms. Similar compounds include trametinib, cobimetinib, and selumetinib, which are also MEK1/2 inhibitors but may differ in their selectivity, potency, and clinical applications .
Properties
Molecular Formula |
C28H23ClF2N6O3 |
|---|---|
Molecular Weight |
565.0 g/mol |
IUPAC Name |
1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C28H23ClF2N6O3/c1-15-35-24-12-34-23-11-21(30)18(17-4-3-16(9-20(17)29)40-28-32-6-2-7-33-28)10-19(23)27(24)37(15)25-5-8-36(13-22(25)31)26(39)14-38/h2-4,6-7,9-12,22,25,38H,5,8,13-14H2,1H3/t22-,25-/m0/s1 |
InChI Key |
WZZBNLYBHUDSHF-DHLKQENFSA-N |
Isomeric SMILES |
CC1=NC2=C(N1[C@H]3CCN(C[C@@H]3F)C(=O)CO)C4=CC(=C(C=C4N=C2)F)C5=C(C=C(C=C5)OC6=NC=CC=N6)Cl |
Canonical SMILES |
CC1=NC2=C(N1C3CCN(CC3F)C(=O)CO)C4=CC(=C(C=C4N=C2)F)C5=C(C=C(C=C5)OC6=NC=CC=N6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


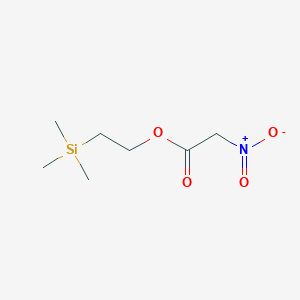
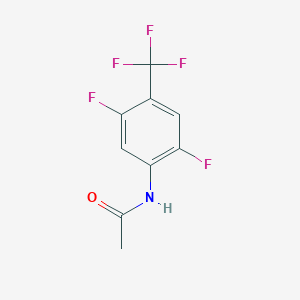
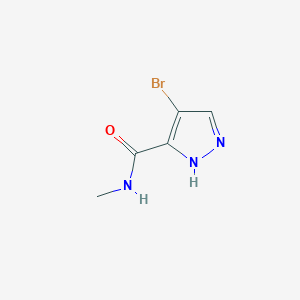
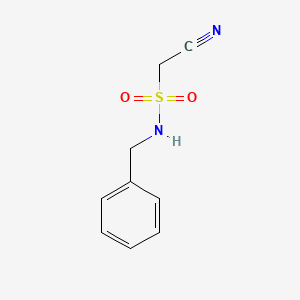
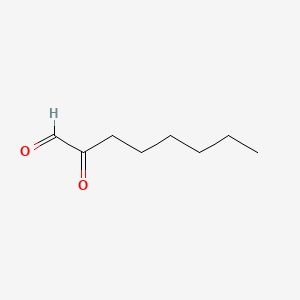
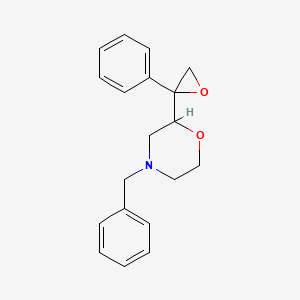
![(7-Hydroxy-benzo[b]thiophen-3-yl)acetic acid methyl ester](/img/structure/B8586224.png)
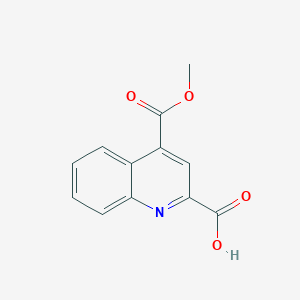



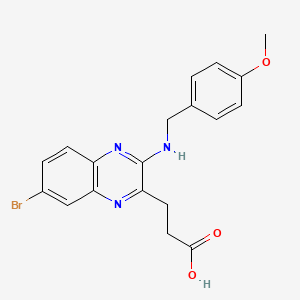
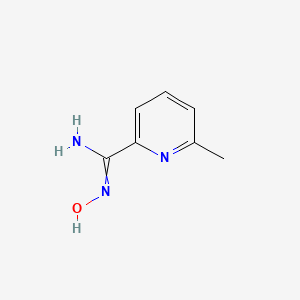
![6-chloro-N-methyl-N-phenyl-[1,3,5]triazine-2,4-diamine](/img/structure/B8586281.png)
